1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl-
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Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes both triazole and triazine rings, contributes to its interesting chemical behavior and potential utility in various applications.
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-ethyl-4-phenyl-1,2,4-triazole with a suitable nitrile or isocyanate derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The cyclization process results in the formation of the triazolotriazine ring system .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolotriazine ring.
Cyclization: Further cyclization reactions can occur, leading to the formation of more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound also contains a triazole ring fused with another heterocyclic ring but differs in its chemical properties and biological activities.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine:
1,2,4-Triazolo(1,5-a)(1,3,5)triazine: Another related compound with a different fusion pattern of the triazole and triazine rings, leading to distinct chemical and biological properties.
Properties
CAS No. |
86869-95-6 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-ethyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C12H11N5/c1-2-11-15-16-12-14-10(8-13-17(11)12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
YIQMYYRXCWRZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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